molecular formula C4H4ClNO3S2 B1461869 2-Methoxy-1,3-thiazole-5-sulfonyl chloride CAS No. 1803608-63-0

2-Methoxy-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B1461869
CAS No.: 1803608-63-0
M. Wt: 213.7 g/mol
InChI Key: DBNPTCBYYPRMIW-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClNO3S2 and a molecular weight of 213.67 g/mol . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-methoxythiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2-Methoxythiazole+Chlorosulfonic Acid2-Methoxy-1,3-thiazole-5-sulfonyl chloride+HCl\text{2-Methoxythiazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 2-Methoxythiazole+Chlorosulfonic Acid→2-Methoxy-1,3-thiazole-5-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps for purification and isolation of the final product to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: It can be reduced to form thiazole derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Thiazole Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-Methoxy-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical and biological applications to modify and study target molecules.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-methoxy-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNPTCBYYPRMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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